molecular formula C15H16N2O3 B14636580 1-[(1H-Indol-3-yl)acetyl]-L-proline CAS No. 57105-41-6

1-[(1H-Indol-3-yl)acetyl]-L-proline

Cat. No.: B14636580
CAS No.: 57105-41-6
M. Wt: 272.30 g/mol
InChI Key: STGVBTJKCSSKNP-ZDUSSCGKSA-N
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Description

1-[(1H-Indol-3-yl)acetyl]-L-proline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Indol-3-yl)acetyl]-L-proline typically involves the reaction of indole derivatives with proline. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method involves the acetylation of indole-3-yl derivatives using acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Indol-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[(1H-Indol-3-yl)acetyl]-L-proline has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]-L-proline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with protein kinases, influencing cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1H-Indol-3-yl)acetyl]-L-proline is unique due to its specific structure, which combines the indole moiety with a proline residue. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other indole derivatives .

Properties

CAS No.

57105-41-6

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(2S)-1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-3-6-13(17)15(19)20)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,16H,3,6-8H2,(H,19,20)/t13-/m0/s1

InChI Key

STGVBTJKCSSKNP-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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